
Guluronate oligosaccharides average DP10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guluronate oligosaccharides average DP10, also known as this compound, is a useful research compound. Its molecular formula is C23H38NO19Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. How is the average degree of polymerization (DP10) experimentally determined for guluronate oligosaccharides?
Answer:
The average DP is typically confirmed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which resolves oligosaccharides based on charge and size . Capillary electrophoresis (CE) with glucose or maltooligosaccharide ladder standards can also normalize migration times to assign DP values . For DP10, calibration curves generated from oligosaccharide standards (e.g., DP3–DP20) are critical for interpolation .
Q. What methodologies are employed to synthesize guluronate oligosaccharides with controlled DP10?
Answer:
Controlled acid hydrolysis or enzymatic depolymerization of α(1→4)-linked L-guluronate alginate blocks is the primary method, yielding sodium salts with DP10 . Microwave-assisted degradation offers rapid, tunable DP control by adjusting irradiation time and pH . Post-synthesis purification via size-exclusion chromatography (SEC) ensures narrow DP distributions .
Q. How should in vivo experimental designs be structured to evaluate DP10 guluronate oligosaccharide bioactivity?
Answer:
Key considerations include:
- Dosage: Studies on hyperuricemic mice used 50–200 mg/kg/day doses, monitoring serum urate levels and gut microbiota shifts via 16S rRNA sequencing .
- Controls: Include untreated cohorts and comparative DP groups (e.g., DP5, DP20) to isolate DP-specific effects .
- Endpoint analysis: Measure biomarkers (e.g., xanthine oxidase activity, inflammatory cytokines) and histological changes .
Q. How can researchers address sample heterogeneity in DP10 guluronate oligosaccharides?
Answer:
- Analytical rigor: Combine SEC for size fractionation with HPAEC-PAD or CE to validate DP distributions .
- Purification: Use preparative chromatography (e.g., ALG310 from Elicityl) to isolate DP10 fractions with M/G ratios <0.25 .
- Batch consistency: Standardize hydrolysis conditions (pH, temperature) and document M/G ratios via NMR .
Q. What techniques confirm the mannuronate/guluronate (M/G) ratio in DP10 oligosaccharides?
Answer:
- 1H/13C NMR spectroscopy: Quantifies M/G ratios by integrating characteristic anomeric proton signals (e.g., guluronate H5 at ~5.1 ppm) .
- Enzymatic assays: Specific lyases (e.g., guluronate lyase) digest homopolymeric blocks, enabling M/G ratio calculation via reducing sugar analysis .
Q. How do structural variations (DP and M/G ratio) impact guluronate oligosaccharide bioactivity in plant studies?
Answer:
Yang et al. (2021) demonstrated that DP10 guluronate oligosaccharides with M/G <0.25 enhance barley growth by 30% compared to DP5 or high-M blocks, likely via receptor-mediated signaling . Contradictory results in other studies may stem from inconsistent M/G ratios or impurities, underscoring the need for standardized characterization .
Q. What mechanisms explain the anti-inflammatory effects of DP10 guluronate oligosaccharides?
Answer:
In lipopolysaccharide-activated macrophages, DP10 oligosaccharides inhibit NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% . Mechanistic studies should combine transcriptomics (e.g., RNA-seq) with phospho-kinase arrays to map signaling pathways .
Q. How can batch-to-batch consistency be ensured for DP10 guluronate oligosaccharides?
Answer:
- Standardized protocols: Adopt hydrolysis conditions from commercial providers (e.g., ALG310) with documented M/G ratios .
- Quality control: Implement multi-tiered analysis (SEC, HPAEC-PAD, NMR) for DP and M/G ratio verification .
Q. How do bioactivities of DP10 guluronate oligosaccharides compare to other DPs (e.g., DP5, DP20)?
Answer:
- Dose-response assays: In hyperuricemia models, DP10 reduced serum urate by 35% versus 20% for DP5, highlighting DP-dependent efficacy .
- Structural specificity: Longer DPs (e.g., DP20) may exhibit reduced solubility or receptor affinity, necessitating comparative studies across DP3–DP20 .
Q. How should conflicting data on guluronate oligosaccharide bioactivity be reconciled?
Answer:
- Variable identification: Scrutinize DP distributions, M/G ratios, and purity levels across studies .
- Standardized reporting: Require DP, M/G ratio, and analytical methods in publications to enable cross-study comparisons .
- Mechanistic clarity: Use genetic knockouts (e.g., TLR4⁻/⁻ models) to isolate oligosaccharide-receptor interactions .
Propiedades
Fórmula molecular |
C23H38NO19Na |
---|---|
Sinónimos |
Oligosaccharides prepared by α(1-4) linked L-guluronate block hydrolysis. Sodium salt. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.